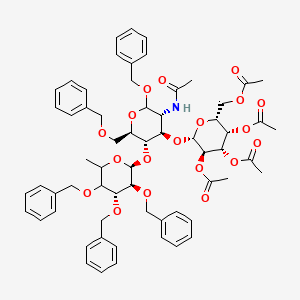
O-Penta-benzyl Lewis A Trisaccharide Tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is a complex organic compound with the molecular formula C63H73NO19 and a molecular weight of 1148.25 g/mol. It is an intermediate used in the synthesis of Lewis A Trisaccharide, which plays a crucial role in various cellular functions and is a component of multiplex glycan bead arrays.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the selective protection of hydroxyl groups using benzyl groups. This is followed by glycosylation reactions to form the trisaccharide structure. Finally, the compound undergoes acetylation to yield the tetraacetate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure the efficient and consistent production of the compound.
化学反应分析
Types of Reactions: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the benzyl or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学研究应用
O-Penta-benzyl Lewis A Trisaccharide Tetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycan arrays.
Biology: The compound is utilized in studies related to cell signaling and glycosylation processes.
Medicine: Research involving this compound includes its potential role in cancer therapy and immunology.
Industry: It is employed in the production of glycan bead arrays for various analytical and diagnostic purposes.
作用机制
The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves its interaction with specific molecular targets and pathways. The compound is known to participate in glycosylation processes, where it acts as a donor molecule in the transfer of sugar moieties to proteins and lipids. This process is crucial for the proper functioning of cellular signaling pathways and immune responses.
相似化合物的比较
Lewis A Trisaccharide: A closely related compound that shares a similar structure but lacks the benzyl and acetyl groups.
O-Penta-benzyl Lewis X Trisaccharide Tetraacetate: Another similar compound with slight variations in the sugar moieties and protective groups.
Uniqueness: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is unique due to its specific protective groups and acetylation pattern, which make it a valuable intermediate in the synthesis of complex glycans. Its ability to participate in various chemical reactions and its wide range of applications in scientific research further highlight its significance.
属性
分子式 |
C63H73NO19 |
|---|---|
分子量 |
1148.2 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C63H73NO19/c1-39-53(72-33-46-24-14-8-15-25-46)57(73-34-47-26-16-9-17-27-47)59(74-35-48-28-18-10-19-29-48)62(76-39)82-54-50(37-70-32-45-22-12-7-13-23-45)80-61(75-36-49-30-20-11-21-31-49)52(64-40(2)65)56(54)83-63-60(79-44(6)69)58(78-43(5)68)55(77-42(4)67)51(81-63)38-71-41(3)66/h7-31,39,50-63H,32-38H2,1-6H3,(H,64,65)/t39?,50-,51-,52-,53?,54-,55+,56-,57-,58+,59+,60-,61?,62+,63+/m1/s1 |
InChI 键 |
RAFTURKCAJETID-ZUYJIKPJSA-N |
手性 SMILES |
CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



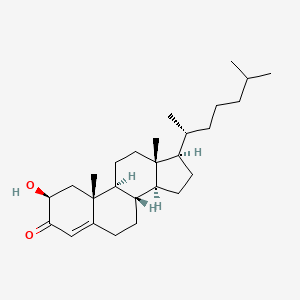
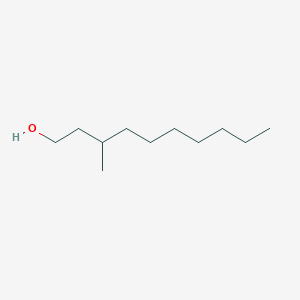
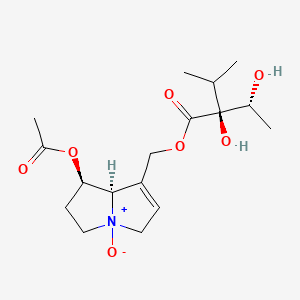

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)
![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
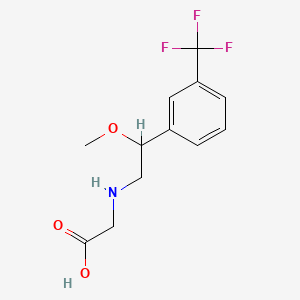
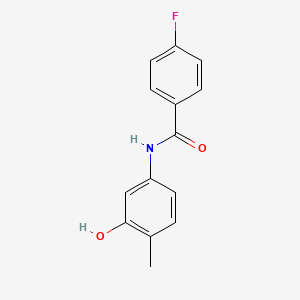
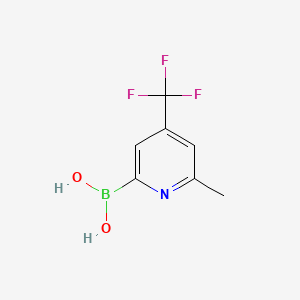

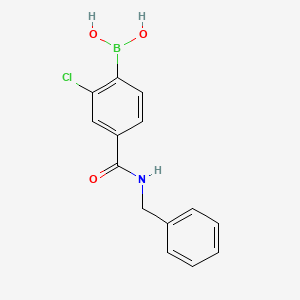
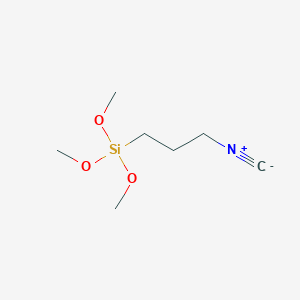
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
